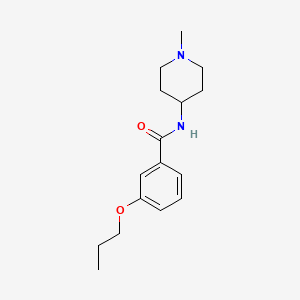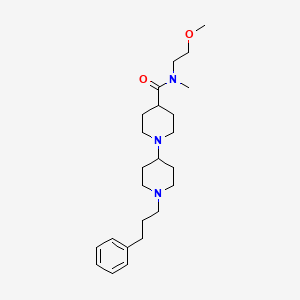![molecular formula C10H8Cl2N2O2S B4983643 1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4983643.png)
1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole, also known as DCMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DCMF is a sulfonamide-based compound that was first synthesized in the early 2000s. Since then, it has been extensively studied for its biological activities and mechanisms of action.
Mecanismo De Acción
Target of Action
Related compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with similar targets involved in these diseases.
Mode of Action
Related pyrazole derivatives have been shown to exhibit significant antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a related compound .
Biochemical Pathways
Related compounds have been shown to inhibit the growth of leishmania aethiopica clinical isolate and plasmodium berghei , suggesting that this compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Result of Action
Related compounds have been shown to exhibit significant antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-[(3,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of specific genes, thereby affecting the overall cellular response. Additionally, it can modulate cell signaling pathways, leading to altered cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins at the molecular level is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Toxicity studies have shown that high doses can lead to adverse effects on vital organ functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its overall biochemical activity. Studies have shown that it can modulate the activity of specific enzymes, leading to changes in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is crucial for determining the compound’s overall distribution within the body .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s biochemical activity and overall cellular effects .
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-3-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-4-5-14(13-7)17(15,16)8-2-3-9(11)10(12)6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZMZNYYEISQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(dimethylamino)propyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4983564.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4983570.png)
![2-(4-bromophenoxy)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4983583.png)
![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)


![N-(4-methoxyphenyl)-3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4983630.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)

![7-methyl-3-(2-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4983656.png)
![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

